N-(4-tert-Butylphenyl)-2-bromoacetamide
Description
N-(4-tert-Butylphenyl)-2-bromoacetamide is a bromoacetamide derivative characterized by a tert-butyl-substituted aromatic ring attached to the acetamide nitrogen. Bromoacetamides are widely used in organic synthesis, radiopharmaceuticals, and medicinal chemistry due to their reactivity as alkylating agents and versatility in coupling reactions . The tert-butyl group in the para position of the phenyl ring likely enhances steric bulk and lipophilicity, which may influence solubility, stability, and biological activity compared to other derivatives.
Properties
Molecular Formula |
C12H16BrNO |
|---|---|
Molecular Weight |
270.17 g/mol |
IUPAC Name |
2-bromo-N-(4-tert-butylphenyl)acetamide |
InChI |
InChI=1S/C12H16BrNO/c1-12(2,3)9-4-6-10(7-5-9)14-11(15)8-13/h4-7H,8H2,1-3H3,(H,14,15) |
InChI Key |
YEOJVTSKQRDEGV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)CBr |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparisons
Bromoacetamides vary primarily in their N-substituents and aromatic ring modifications. Key structural analogs include:
Key Observations :
- Bromine at the acetamide α-position enhances electrophilicity, enabling alkylation reactions, as seen in NFLOBA’s coupling with oligonucleotides (45–55% yield) .
Key Observations :
- Bulky substituents (e.g., tert-butyl) may lower yields due to steric effects, as seen in lower yields (51–54%) for compounds with hydroxypropanol or isoleucine methyl ester groups .
- Radiochemical yields (40–55%) are comparable to non-radioactive analogs, suggesting bromoacetamide’s versatility in diverse applications .
Physical Properties
Key Observations :
- Melting points correlate with substituent polarity; hydroxy groups (84°C) increase melting points compared to non-polar tert-butyl analogs .
- Rf values (0.28–0.65) in TLC reflect polarity differences, useful for purification optimization .
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